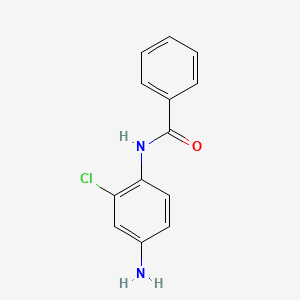

N-(4-amino-2-chlorophenyl)benzamide

Übersicht

Beschreibung

N-(4-amino-2-chlorophenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H12ClN2O, and it has a molecular weight of 248.7 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-amino-2-chlorophenyl)benzamide can be synthesized through various methods. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or anilines.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-2-chlorophenyl)benzamide has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-amino-2-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and survival . The compound’s effects are mediated through the inhibition of these kinases, leading to altered cellular responses and potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzanilide derivative with similar structural features but different substituents.

2-Amino-N-(4-chlorophenyl)benzamide: A related compound with an amino group instead of the chloro group.

Uniqueness

N-(4-amino-2-chlorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

N-(4-amino-2-chlorophenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an amine and a chloro substituent on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

This compound is characterized by the following functional groups:

- Amine Group (-NH2) : Imparts basicity and potential for hydrogen bonding.

- Chloro Group (-Cl) : Influences lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as a potential inhibitor of tyrosine-protein kinases , which are crucial in cell signaling pathways related to growth and survival.

Key Mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in disease progression, particularly in cancer and infectious diseases.

- Disruption of DNA Binding : Similar compounds have shown the ability to displace proteins essential for DNA function, leading to cell death in pathogens like Trypanosoma brucei .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Studies

- Antiprotozoal Activity : A study highlighted the efficacy of this compound derivatives against T. brucei, demonstrating curative effects in mouse models when administered orally. The mechanism involved disrupting kinetoplast DNA functions essential for the parasite's survival .

- Respiratory Syncytial Virus (RSV) Inhibition : Substituted analogues of this compound were found to potently inhibit RSV replication and associated inflammatory responses, showcasing its broad-spectrum antiviral potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.4 (MDA-MB-231) |

| 3-amino-N-(4-amino-2-chlorophenyl)benzamide | Antiviral (RSV Inhibition) | 0.5 (RSV) |

| 2-Amino-N-(4-chlorophenyl)benzamide | General Cytotoxicity | 0.6 (various lines) |

Eigenschaften

IUPAC Name |

N-(4-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.